molecular formula C13H16BrNO B8352455 1-(4-Bromobutan-1-yl)-3,4-dihydroquinolin-2(1H)-one

1-(4-Bromobutan-1-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8352455
M. Wt: 282.18 g/mol
InChI Key: FWTGMJKTXCFLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobutan-1-yl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

1-(4-bromobutyl)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C13H16BrNO/c14-9-3-4-10-15-12-6-2-1-5-11(12)7-8-13(15)16/h1-2,5-6H,3-4,7-10H2

InChI Key

FWTGMJKTXCFLEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

from 3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane
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Synthesis routes and methods II

Procedure details

A suspension of sodium hydride (6.8 g, 60% dispersion in mineral oil) and dimethyl formamide (200 mL) was kept at 20–30° C. followed by the addition of a solution of 3,4-dihydroquinolin-2(1H)-one (25 g) in dimethyl formamide (100 mL). The resulting mixture was stirred at room temperature for 30 min followed by the addition of a solution of 1,4-dibromobutane (184 g) in dimethyl formamide (200 mL) at a temperature of 20–40° C. The reaction mixture was stirred at room temperature for 30 min and evaporated in vacuo. The remaining oil was poured into ice water and extracted with ethyl acetate. The combined organic phases were washed with water and brine, treated with charcoal, dried (MgSO4) and evaporated in vacuo. The remaining oil was purified by flash chromatography (eluent: ethyl acetate/heptane 1:1) giving the title compound as a red oil (36 g).
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6.8 g
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25 g
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100 mL
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184 g
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200 mL
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